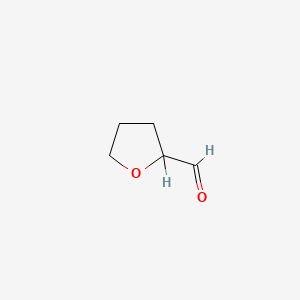

tetrahydrofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

oxolane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNYLDSWVXSNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871196 | |

| Record name | Oxolane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-84-7 | |

| Record name | Tetrahydro-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furaldehyde, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-Tetrahydrofuran-2-carbaldehyde: A Chiral Cornerstone for Advanced Synthesis

(2R)-Tetrahydrofuran-2-carbaldehyde , a versatile chiral building block, holds significant importance in the fields of organic synthesis and drug development. Its unique structural features, comprising a stereochemically defined tetrahydrofuran ring and a reactive aldehyde functional group, make it an invaluable starting material for the asymmetric synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data for researchers and drug development professionals.

Physicochemical Properties

(2R)-Tetrahydrofuran-2-carbaldehyde is a chiral heterocyclic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] Its structure features a five-membered tetrahydrofuran ring with an aldehyde group at the C2 position, which is a stereogenic center with an (R)-configuration.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| CAS Number | 22170-11-2 | [3] |

| IUPAC Name | (2R)-oxolane-2-carbaldehyde | [2] |

| Appearance | Not explicitly found, but likely a liquid at room temperature. | |

| Boiling Point | Not explicitly found. | |

| Density | Not explicitly found. | |

| Refractive Index | Not explicitly found. | |

| Solubility | Soluble in common organic solvents. |

Synthesis of (2R)-Tetrahydrofuran-2-carbaldehyde

The most prevalent method for the synthesis of (2R)-tetrahydrofuran-2-carbaldehyde is the oxidation of the corresponding commercially available alcohol, (2R)-tetrahydrofuran-2-methanol.[3] Several mild oxidation protocols are employed to achieve this transformation with high efficiency and chemoselectivity, preventing over-oxidation to the carboxylic acid.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This method is known for its mild reaction conditions and high yields.[4][5]

Experimental Protocol: Swern Oxidation of (2R)-Tetrahydrofuran-2-methanol

-

A solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 equiv.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of (2R)-tetrahydrofuran-2-methanol (1.0 equiv.) in anhydrous DCM is then added slowly, and the reaction is stirred for 30-60 minutes at -78 °C.

-

Triethylamine (5.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (2R)-tetrahydrofuran-2-carbaldehyde.

Note: While a specific yield for this reaction was not found in the searched literature, Swern oxidations typically proceed in high yields (85-95%).

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents at room temperature.[3]

Experimental Protocol: Dess-Martin Oxidation of (2R)-Tetrahydrofuran-2-methanol

-

To a solution of (2R)-tetrahydrofuran-2-methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equiv.) in one portion at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for 1-3 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Note: Specific yield for this reaction on this substrate was not found, but DMP oxidations generally provide high yields (90-95%).

Key Reactions and Applications in Synthesis

The aldehyde functionality of (2R)-tetrahydrofuran-2-carbaldehyde makes it a versatile electrophile for a variety of carbon-carbon bond-forming reactions. The inherent chirality of the tetrahydrofuran ring often directs the stereochemical outcome of these reactions, making it a valuable tool in asymmetric synthesis.[3]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction of (2R)-tetrahydrofuran-2-carbaldehyde with stabilized phosphonate ylides provides a reliable method for the synthesis of α,β-unsaturated esters, ketones, and nitriles with predominantly (E)-stereoselectivity.[6][7] This reaction is crucial for chain elongation and the introduction of further functionality.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

To a suspension of sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a trialkyl phosphonoacetate (1.1 equiv.) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes.

-

The reaction is cooled back to 0 °C, and a solution of (2R)-tetrahydrofuran-2-carbaldehyde (1.0 equiv.) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Note: The diastereoselectivity of this reaction can be influenced by the choice of phosphonate reagent and reaction conditions.[8]

Grignard Reaction

The addition of Grignard reagents to (2R)-tetrahydrofuran-2-carbaldehyde affords secondary alcohols. The stereoselectivity of this reaction is influenced by the existing stereocenter at the C2 position of the tetrahydrofuran ring, often proceeding via Felkin-Anh or chelation-controlled models depending on the reaction conditions and the nature of the Grignard reagent.

Experimental Workflow: Grignard Reaction

Caption: General workflow for the Grignard reaction with (2R)-tetrahydrofuran-2-carbaldehyde.

| Reagent | Product(s) | Diastereomeric Ratio (dr) | Reference(s) |

| MeMgBr | (R)-1-((R)-tetrahydrofuran-2-yl)ethan-1-ol and (S)-1-((R)-tetrahydrofuran-2-yl)ethan-1-ol | Varies depending on conditions | General Knowledge |

| PhMgBr | (R)-phenyl((R)-tetrahydrofuran-2-yl)methanol and (S)-phenyl((R)-tetrahydrofuran-2-yl)methanol | Varies depending on conditions | General Knowledge |

Application in Drug Synthesis: Baloxavir Marboxil

A key application highlighting the importance of this chiral building block is in the synthesis of the antiviral drug Baloxavir Marboxil, used for the treatment of influenza. Although the aldehyde itself is not directly used, its oxidized form, (2R)-tetrahydrofuran-2-carboxylic acid, serves as a crucial chiral resolving agent in the synthesis of a key intermediate.[9][10] The synthesis involves the resolution of a racemic tricyclic core, where the (R)-carboxylic acid selectively forms a diastereomeric salt with the desired (R)-enantiomer of the amine, allowing for its separation.

Signaling Pathway: Role in Baloxavir Marboxil Synthesis

Caption: Role of (2R)-tetrahydrofuran-2-carboxylic acid in the synthesis of Baloxavir Marboxil.

Spectroscopic Data

While a dedicated, published spectrum for (2R)-tetrahydrofuran-2-carbaldehyde was not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aldehyde proton (CHO): A singlet or doublet around δ 9.5-9.8 ppm.

-

Proton at C2 (CH-CHO): A multiplet around δ 4.2-4.5 ppm.

-

Protons on the tetrahydrofuran ring (CH₂): A series of multiplets between δ 1.8-2.2 ppm and δ 3.8-4.1 ppm.

¹³C NMR (Predicted):

-

Aldehyde carbonyl (C=O): A signal around δ 200-205 ppm.

-

Carbon at C2 (CH-CHO): A signal around δ 78-82 ppm.

-

Carbons of the tetrahydrofuran ring (CH₂): Signals in the range of δ 25-35 ppm and δ 68-72 ppm.

IR Spectroscopy (Predicted):

-

C=O stretch (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption band around 1050-1150 cm⁻¹.

-

C-H stretches (alkane): Bands in the region of 2850-3000 cm⁻¹.

Conclusion

(2R)-Tetrahydrofuran-2-carbaldehyde is a valuable and versatile chiral building block in modern organic synthesis. Its ready availability through the oxidation of the corresponding alcohol and the high reactivity of its aldehyde group, coupled with the stereodirecting influence of the chiral tetrahydrofuran ring, make it a powerful tool for the construction of complex, enantioenriched molecules. Its role, via its carboxylic acid derivative, in the synthesis of the antiviral drug Baloxavir Marboxil underscores its significance in the pharmaceutical industry. Further exploration of its reactivity and application in the development of novel synthetic methodologies and drug candidates is an active and promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. (2R)-tetrahydrofuran-2-carbaldehyde | C5H8O2 | CID 12664773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-tetrahydrofuran-2-carbaldehyde | 22170-11-2 | Benchchem [benchchem.com]

- 4. Tetrahydrofuran-2-carbaldehyde [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

Synthesis of (2S)-tetrahydrofuran-2-carbaldehyde from L-arabinose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a sustainable and efficient method for the synthesis of (2S)-tetrahydrofuran-2-carbaldehyde from L-arabinose, a readily available pentose sugar. The core of this synthesis revolves around a hydrazone-based strategy that facilitates the selective dehydration and cyclization of L-arabinose without the need for protecting groups, offering a green and scalable route to this valuable chiral building block.

Synthetic Strategy Overview

The conversion of L-arabinose to (2S)-tetrahydrofuran-2-carbaldehyde is achieved through a three-step process:

-

Hydrazone Formation: L-arabinose is first reacted with N,N-dimethylhydrazine in the presence of an acidic resin to form the corresponding N,N-dimethylhydrazone. This initial step serves to protect the aldehyde group and activate the molecule for the subsequent cyclization.

-

Dehydrative Cyclization: The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization and dehydration. This key step forms the tetrahydrofuran ring with a specific stereochemistry.

-

Hydrazone Hydrolysis: The resulting tetrahydrofuran N,N-dimethylhydrazone is then hydrolyzed to yield the target (2S)-tetrahydrofuran-2-carbaldehyde.

This approach is notable for its use of L-arabinose, an abundant resource derivable from waste products of the sugar beet industry, highlighting its potential for sustainable chemical production.[1]

Experimental Protocols

Step 1: Synthesis of L-arabinose N,N-dimethylhydrazone

Methodology:

L-arabinose is treated with N,N-dimethylhydrazine using Amberlyst® 15, an acidic resin, as a catalyst. The reaction is typically carried out in methanol at room temperature.

Detailed Protocol:

-

To a solution of L-arabinose (1.0 equivalent) in methanol, add N,N-dimethylhydrazine (2.0 equivalents).

-

Add Amberlyst® 15 acidic resin to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, filter the resin and concentrate the filtrate under reduced pressure to obtain the L-arabinose N,N-dimethylhydrazone.

Step 2: Synthesis of (2S)-(Tetrahydrofuran-2-yl)-N,N-dimethylhydrazone

Methodology:

The L-arabinose N,N-dimethylhydrazone is cyclized using a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), in methanol.

Detailed Protocol:

-

Dissolve the L-arabinose N,N-dimethylhydrazone (1.0 equivalent) in methanol.

-

Add a catalytic amount of trifluoroacetic acid (20 mol%).

-

Stir the solution at 40°C for 16 hours.

-

After the reaction is complete, as indicated by TLC or NMR, the solvent is removed in vacuo.

-

The crude product is then purified by flash column chromatography to yield the (2S)-(tetrahydrofuran-2-yl)-N,N-dimethylhydrazone as a mixture of diastereoisomers.

Step 3: Synthesis of (2S)-tetrahydrofuran-2-carbaldehyde

Methodology:

The purified (2S)-(tetrahydrofuran-2-yl)-N,N-dimethylhydrazone is hydrolyzed to the corresponding aldehyde. This can be achieved using an acidic resin in water.[2]

Detailed Protocol:

-

To a solution of (2S)-(tetrahydrofuran-2-yl)-N,N-dimethylhydrazone in water, add Amberlyst® 15 acidic resin.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the hydrazone.

-

Once the hydrolysis is complete, filter off the resin.

-

The aqueous solution can then be extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layers combined, dried, and concentrated to afford the (2S)-tetrahydrofuran-2-carbaldehyde.

Quantitative Data Summary

The following table summarizes the reported yields and diastereomeric ratios for the key steps in the synthesis.

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | L-arabinose N,N-dimethylhydrazone | 99% | N/A | [2] |

| 2 | (2S)-(Tetrahydrofuran-2-yl)-N,N-dimethylhydrazone | 67% | 75:25 | [2] |

| 3 | (2S)-tetrahydrofuran-2-carbaldehyde (from hydrazone) | High conversion | N/A | [2] |

Reaction Pathway and Workflow Diagrams

Overall Synthetic Pathway

Caption: Overall synthetic route from L-arabinose to (2S)-tetrahydrofuran-2-carbaldehyde.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Mechanism of Dehydrative Cyclization

The acid-catalyzed dehydration of the L-arabinose N,N-dimethylhydrazone is a key transformation. While a detailed mechanistic study is complex, the proposed pathway involves the protonation of a hydroxyl group, followed by its elimination as water to generate a carbocation intermediate. The intramolecular attack of another hydroxyl group then leads to the formation of the tetrahydrofuran ring. The stereochemical outcome of this cyclization is a critical aspect, leading to a diastereomeric mixture of the product. The reaction conditions, particularly the choice of acid and solvent, can influence the diastereoselectivity.

Conclusion

The synthesis of (2S)-tetrahydrofuran-2-carbaldehyde from L-arabinose via a hydrazone-based dehydration strategy presents a compelling route for the production of this chiral intermediate. The methodology is characterized by its use of a renewable feedstock, avoidance of protecting groups, and operational simplicity. This technical guide provides the essential protocols and data to enable researchers and professionals in drug development and chemical synthesis to leverage this sustainable approach for accessing valuable chiral tetrahydrofuran derivatives.

References

An In-Depth Technical Guide to the Chemical Properties of Tetrahydrofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tetrahydrofuran-2-carbaldehyde, a versatile heterocyclic aldehyde. The document details its physical characteristics, spectroscopic signature, and chemical reactivity. Experimental protocols for the determination of key properties and for characteristic reactions are provided, alongside safety and handling information. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize or intend to utilize this compound in their work.

Introduction

This compound, also known as 2-formyltetrahydrofuran, is a five-membered heterocyclic compound containing a tetrahydrofuran ring substituted with an aldehyde group at the 2-position. Its chemical structure combines the features of a cyclic ether and an aldehyde, rendering it a molecule with a unique profile of reactivity and utility. The chiral center at the C2 position also makes it a valuable building block in asymmetric synthesis. This guide aims to consolidate the available data on its chemical properties to facilitate its effective and safe use in a laboratory and industrial setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Appearance | Liquid | [6] |

| Boiling Point | ~142 °C (estimated) | |

| Density | ~1.0874 g/cm³ (estimated) | |

| Refractive Index | ~1.4366 (estimated) | |

| CAS Number | 7681-84-7 | [1][4][5][6] |

Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a complex pattern of multiplets for the protons on the tetrahydrofuran ring. The aldehydic proton will appear as a singlet or a doublet at a downfield chemical shift, typically in the range of 9-10 ppm. The proton at the C2 position, being adjacent to both the oxygen atom and the aldehyde group, will also be shifted downfield.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbonyl carbon of the aldehyde group will have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the C2 and C5 carbons being the most deshielded due to their proximity to the oxygen atom.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1720-1740 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aldehyde and the aliphatic ring, and the C-O stretching vibration of the ether linkage.[11][12][13][14]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) for this compound would be observed at m/z 100. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The fragmentation of the tetrahydrofuran ring would also contribute to the overall spectrum.[15][16]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, making it susceptible to nucleophilic attack at the carbonyl carbon and oxidation. The tetrahydrofuran ring is generally stable but can undergo ring-opening under certain acidic conditions.

Oxidation

Aldehydes are readily oxidized to carboxylic acids. This compound can be oxidized to tetrahydrofuran-2-carboxylic acid using various oxidizing agents.[17][18][19][20][21]

Reaction Scheme: Oxidation to Carboxylic Acid

Caption: Oxidation of this compound.

Reduction

The aldehyde group can be reduced to a primary alcohol. Reduction of this compound yields tetrahydrofurfuryl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[22][23][24][25][26]

Reaction Scheme: Reduction to Alcohol

Caption: Reduction of this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound can react with a phosphorus ylide (Wittig reagent) to form a 2-vinyltetrahydrofuran derivative. The stereochemical outcome of the reaction depends on the nature of the ylide used.[1][4][5][15][23][27][28][29]

Reaction Scheme: Wittig Reaction

Caption: Wittig reaction of this compound.

Acid and Base Catalyzed Reactions

Under acidic conditions, the tetrahydrofuran ring can be susceptible to ring-opening reactions.[6][30] The aldehyde group can participate in various acid- or base-catalyzed reactions, such as acetal formation and aldol condensation.[31][32]

Experimental Protocols

Detailed experimental protocols are essential for the safe and successful execution of chemical transformations.

Protocol for the Oxidation to Tetrahydrofuran-2-carboxylic acid

This protocol is a general procedure for the oxidation of an aldehyde to a carboxylic acid and should be adapted and optimized for this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., water or a mixture of acetone and water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the cooled aldehyde solution with vigorous stirring.

-

Continue stirring until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid.

-

If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous solution with diethyl ether.

-

Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carboxylic acid.

-

Purify the product by recrystallization or distillation.

Workflow for Oxidation

Caption: Workflow for the oxidation of THF-CHO.

Protocol for the Reduction to Tetrahydrofurfuryl Alcohol

This is a general protocol for the reduction of an aldehyde using sodium borohydride.[22][23][24][25][26]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude alcohol.

-

Purify the product by distillation.

Workflow for Reduction

Caption: Workflow for the reduction of THF-CHO.

Protocol for the Wittig Reaction

This is a general protocol for a Wittig reaction.[1][4][5][15][23][27][28][29]

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C.

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the ylide solution for a period to ensure complete formation.

-

Slowly add a solution of this compound in anhydrous THF to the ylide solution at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Workflow for Wittig Reaction

Caption: Workflow for the Wittig reaction of THF-CHO.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes serious eye irritation.[17]

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of a cyclic ether and an aldehyde functional group provides a platform for a wide range of chemical transformations. This guide has summarized its key physical and chemical properties, provided an overview of its spectroscopic characteristics, and detailed its primary modes of reactivity. The included experimental protocols offer a starting point for the practical application of this compound in a research and development setting. As with all chemical reagents, proper safety precautions are paramount for its handling and use.

References

- 1. benchchem.com [benchchem.com]

- 2. (2R)-tetrahydrofuran-2-carbaldehyde | C5H8O2 | CID 12664773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 4. This compound | CAS 7681-84-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydrofuran [webbook.nist.gov]

- 14. ecommons.udayton.edu [ecommons.udayton.edu]

- 15. PubChemLite - this compound (C5H8O2) [pubchemlite.lcsb.uni.lu]

- 16. This compound [webbook.nist.gov]

- 17. Tetrahydro-2-furancarboxaldehyde | C5H8O2 | CID 24354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxidation of Tetrahydrofuran [manu56.magtech.com.cn]

- 20. mdpi.com [mdpi.com]

- 21. Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. znaturforsch.com [znaturforsch.com]

- 23. Sodium Borohydride [commonorganicchemistry.com]

- 24. organic-synthesis.com [organic-synthesis.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Oxidation of THF to GBL with H2O2/copper-complex , Hive Methods Discourse [chemistry.mdma.ch]

- 29. Wittig Reaction [organic-chemistry.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of C5H8O2 Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of aldehydes with the molecular formula C5H8O2. The focus is on isomers that are relevant to research and development, with a particular emphasis on glutaraldehyde due to its widespread use as a cross-linking agent and biocide. This document details the physical characteristics of these compounds, outlines the experimental protocols for their determination, and explores the mechanistic pathways of their chemical reactivity.

Overview of C5H8O2 Aldehyde Isomers

The molecular formula C5H8O2 corresponds to a degree of unsaturation of two. In the context of aldehydes, this can be achieved through various combinations of double bonds, rings, and an additional oxygen-containing functional group. Several isomers are of scientific and industrial importance, with glutaraldehyde being the most prominent. Other notable isomers include unsaturated aldehydes and cyclic ether aldehydes.

Physical Properties of Selected C5H8O2 Aldehydes

The physical properties of C5H8O2 aldehydes are crucial for their handling, application, and understanding their behavior in various systems. The following tables summarize the key physical data for selected isomers.

Table 1: Physical Properties of Glutaraldehyde (Pentanedial)

| Property | Value | Reference |

| Molecular Weight | 100.12 g/mol | --INVALID-LINK-- |

| Appearance | Colorless, oily liquid | [1][2] |

| Odor | Pungent | [2] |

| Boiling Point | 187-189 °C (decomposes) | --INVALID-LINK-- |

| Melting Point | -14 °C | --INVALID-LINK-- |

| Density | 1.06 g/mL | --INVALID-LINK-- |

| Solubility in Water | Miscible | --INVALID-LINK-- |

| Refractive Index | 1.450 | --INVALID-LINK-- |

Table 2: Physical Properties of Other C5H8O2 Aldehyde Isomers

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| (Allyloxy)acetaldehyde | 100.12 | Not available | Not available | Not available |

| 3,4-dihydro-2H-pyran-2-carbaldehyde | 112.13 (as C6H8O2) | 154-156 | 1.054 | 1.463 |

Note: Data for some isomers is limited in the public domain.

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of the aldehyde in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer as the liquid condenses and is collected in the receiving flask.[3][4]

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[3][4]

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[5][6]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube filled with oil or a digital melting point device).[2]

-

Heating: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute) near the expected melting point.[2]

-

Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5] A narrow melting point range is indicative of a pure compound.

Density Measurement

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer: A clean, dry pycnometer (a flask of a specific volume) is weighed accurately.[7][8]

-

Filling with Sample: The pycnometer is filled with the liquid aldehyde, ensuring no air bubbles are present.

-

Measurement of Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7] The measurement should be performed at a constant temperature.[7]

Methodology: Hydrometer Method

-

Principle: This method is based on Archimedes' principle. A hydrometer, a calibrated weighted glass float, is placed in the liquid.[8]

-

Measurement: The density is read directly from the scale on the hydrometer stem at the point where the liquid surface meets it.[8] This method is less precise than the pycnometer method but is often quicker for routine measurements.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology: Abbé Refractometer

-

Calibration: The refractometer is first calibrated using a standard substance with a known refractive index, such as distilled water.[9]

-

Sample Application: A few drops of the liquid aldehyde are placed on the prism of the refractometer.[10]

-

Measurement: Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.[9]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[10]

Signaling Pathways and Mechanisms of Action

Glutaraldehyde: Protein Cross-linking

Glutaraldehyde is a highly effective cross-linking agent due to the presence of two aldehyde groups.[11] This property is the basis for its use as a fixative in electron microscopy and as a sterilant. The primary mechanism involves the reaction of glutaraldehyde with the primary amino groups of amino acid residues, particularly the ε-amino group of lysine, on the surface of proteins.[12][13]

The reaction proceeds via the formation of Schiff bases.[14] However, the chemistry is complex, as glutaraldehyde in aqueous solution exists as a mixture of the monomer, hydrates, and aldol condensation products.[14][15] The reaction with proteins can lead to both intramolecular and intermolecular cross-links, resulting in the stabilization of protein structure and the formation of protein aggregates.[16]

Figure 1: Simplified schematic of intermolecular protein cross-linking by glutaraldehyde.

Biological Activity of Unsaturated Aldehydes

Many C5H8O2 aldehyde isomers are α,β-unsaturated aldehydes. These compounds are known for their high reactivity, which can lead to both therapeutic and toxicological effects.[17][18] Their biological activity often stems from their ability to act as Michael acceptors, reacting with nucleophilic groups in biomolecules such as the sulfhydryl groups of cysteine residues in proteins.[17] This reactivity is implicated in processes such as inflammation and oxidative stress.[17] The specific biological effects are highly dependent on the structure of the individual isomer.

Figure 2: General mechanism of biological activity for α,β-unsaturated aldehydes.

Conclusion

The physical properties of C5H8O2 aldehydes are diverse, reflecting their varied isomeric structures. Glutaraldehyde, as a well-studied example, demonstrates properties that make it highly suitable for applications requiring protein cross-linking. Understanding these physical characteristics and the experimental methods for their determination is essential for the effective and safe use of these compounds in research and drug development. The reactivity of the aldehyde functional group, particularly in the context of unsaturated systems, presents both opportunities for therapeutic intervention and challenges related to potential toxicity, warranting further investigation into the structure-activity relationships of this class of molecules.

References

- 1. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 8. mt.com [mt.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 12. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ftb.com.hr [ftb.com.hr]

- 14. tandfonline.com [tandfonline.com]

- 15. scribd.com [scribd.com]

- 16. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-oxolane-2-carbaldehyde: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Key Chiral Building Block

(2R)-oxolane-2-carbaldehyde , also commonly known as (2R)-tetrahydrofuran-2-carbaldehyde , is a chiral heterocyclic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral tetrahydrofuran scaffold combined with the reactive aldehyde functionality makes it a valuable precursor for the asymmetric synthesis of a wide range of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of its molecular structure, physicochemical properties, synthesis, and applications in drug development.

Molecular Structure and Identification

(2R)-oxolane-2-carbaldehyde is a five-membered heterocyclic compound containing an oxygen atom, with a carbaldehyde group attached to the stereogenic center at position 2 in the (R)-configuration.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-oxolane-2-carbaldehyde[1] |

| Synonyms | (2R)-tetrahydrofuran-2-carbaldehyde, (R)-tetrahydrofuran-2-carbaldehyde |

| CAS Number | 22170-11-2[2] |

| Molecular Formula | C₅H₈O₂[2] |

| Molecular Weight | 100.12 g/mol [2] |

| InChI Key | BBNYLDSWVXSNOQ-RXMQYKEDSA-N[1] |

| Canonical SMILES | C1C--INVALID-LINK--C=O[1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of (2R)-oxolane-2-carbaldehyde are crucial for its handling, reaction optimization, and purification. While experimentally determined data is not widely published, predicted values and characteristic spectroscopic features provide essential information for its characterization.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 161.8 °C (Predicted) | - |

| Density | 1.159 g/cm³ (Predicted) | - |

| Optical Rotation [α]D | Data not available in searched literature | The (R)-configuration indicates it is optically active. The specific rotation is a critical parameter for confirming enantiomeric purity. |

Spectroscopic Characterization:

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aldehydic proton (CHO) singlet around δ 9.6-9.8 ppm. Proton on the chiral center (H-2) multiplet around δ 4.2-4.4 ppm. Protons of the tetrahydrofuran ring (H-3, H-4, H-5) multiplets between δ 1.8-2.2 ppm and δ 3.8-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) signal in the range of δ 200-205 ppm. Carbon of the chiral center (C-2) signal around δ 78-82 ppm. Carbons of the tetrahydrofuran ring (C-3, C-4, C-5) signals between δ 25-35 ppm and δ 67-72 ppm. |

| IR (Infrared) Spectroscopy | Strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹. C-H stretching of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹. Strong C-O-C stretching of the ether in the fingerprint region (1050-1150 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 100. Fragmentation pattern would likely show loss of the formyl group (CHO, 29 amu) resulting in a fragment at m/z = 71. |

Synthesis

The most common and direct method for the preparation of (2R)-oxolane-2-carbaldehyde is the oxidation of the corresponding primary alcohol, (2R)-tetrahydrofuran-2-methanol.[2] This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are particularly well-suited for this purpose due to their high selectivity and tolerance for various functional groups.[3][4]

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[5]

Workflow for Swern Oxidation:

Caption: Workflow for the Swern Oxidation of (2R)-tetrahydrofuran-2-methanol.

Detailed Protocol:

-

Preparation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

Activation: A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15-30 minutes.

-

Alcohol Addition: A solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, which is then stirred for an additional 30-45 minutes at -78 °C.

-

Elimination: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of mild reaction conditions and a simple work-up.[3]

Workflow for Dess-Martin Oxidation:

Caption: Workflow for the Dess-Martin Oxidation of (2R)-tetrahydrofuran-2-methanol.

Detailed Protocol:

-

Reaction Setup: To a solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature under an inert atmosphere. For acid-sensitive substrates, sodium bicarbonate can be added as a buffer.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material (typically 2-4 hours).

-

Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Applications in Drug Development

The inherent chirality and bifunctional nature of (2R)-oxolane-2-carbaldehyde make it a valuable chiral building block in the synthesis of complex, biologically active molecules. The tetrahydrofuran motif is a common structural feature in numerous natural products with a wide range of biological activities, including antibiotic, antiviral, and anticancer properties.[2]

The aldehyde group serves as a versatile handle for a variety of chemical transformations, such as:

-

Nucleophilic additions: Grignard reactions and organolithium additions to form secondary alcohols with controlled stereochemistry.

-

Wittig-type reactions: To introduce carbon-carbon double bonds for chain elongation.

-

Reductive amination: To synthesize chiral amines.

-

Aldol and related condensation reactions: To form new carbon-carbon bonds and introduce further stereocenters.[2]

The stereocenter at the C2 position of the tetrahydrofuran ring can effectively direct the stereochemical outcome of these subsequent reactions, allowing for the diastereoselective formation of new stereocenters.

While specific signaling pathways directly involving (2R)-oxolane-2-carbaldehyde are not documented, its utility lies in the synthesis of molecules that target various biological pathways. For example, chiral tetrahydrofuran derivatives are key components in the synthesis of certain antiviral and anticancer agents. The ability to construct complex molecular architectures with precise stereochemical control is paramount in modern drug discovery, and (2R)-oxolane-2-carbaldehyde serves as a critical tool in this endeavor.

Logical Relationship of Application in Drug Discovery:

Caption: Role of (2R)-oxolane-2-carbaldehyde in the drug discovery pipeline.

Conclusion

(2R)-oxolane-2-carbaldehyde is a fundamentally important chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry and the reactivity of its aldehyde group provide a powerful platform for the construction of enantiomerically pure compounds. The synthetic routes to this molecule are well-established, with mild and selective oxidation methods being the preferred choice. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of (2R)-oxolane-2-carbaldehyde is essential for its effective application in the synthesis of novel therapeutic agents. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and innovative medicines.

References

- 1. (2R)-tetrahydrofuran-2-carbaldehyde | C5H8O2 | CID 12664773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-tetrahydrofuran-2-carbaldehyde | 22170-11-2 | Benchchem [benchchem.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of Tetrahydrofuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of tetrahydrofuran-2-carbaldehyde, a critical chiral building block in the development of pharmaceuticals and other complex molecules. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols for key reactions, and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

This compound, particularly in its enantiomerically pure forms, serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The stereocenter at the C2 position is crucial for establishing the absolute configuration of target molecules, making its controlled synthesis a topic of significant interest. This guide will explore the primary strategies for achieving high enantioselectivity in the synthesis of this valuable aldehyde: the oxidation of enantiomerically enriched tetrahydrofuran-2-methanol and the kinetic resolution of the racemic aldehyde.

Synthetic Strategies and Key Transformations

The enantioselective synthesis of this compound predominantly relies on two main approaches:

-

Asymmetric Synthesis of a Precursor Followed by Oxidation: This is the most common and direct route, involving the initial enantioselective synthesis of tetrahydrofuran-2-methanol, which is then oxidized to the desired aldehyde. The success of this strategy hinges on the efficiency and stereochemical fidelity of both the asymmetric synthesis and the oxidation steps.

-

Kinetic Resolution of a Racemic Mixture: This method involves the selective transformation of one enantiomer from a racemic mixture of this compound or a suitable precursor, leaving the other enantiomer in high enantiomeric excess. Biocatalysis is a particularly powerful tool for this approach.

This guide will now delve into the detailed experimental protocols and quantitative data associated with these key transformations.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic transformations discussed in this guide, allowing for a clear comparison of their efficacy.

| Table 1: Oxidation of (2R)-Tetrahydrofuran-2-methanol to (2R)-Tetrahydrofuran-2-carbaldehyde | ||||

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 | ~85 |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1-2 | >90 |

| Table 2: Biocatalytic Kinetic Resolution of Racemic δ-Haloalcohols to Yield Chiral Tetrahydrofurans | |||||

| Substrate | Biocatalyst | Conversion (%) | ee of Product (%) | ee of Starting Material (%) | Isolated Yield (%) |

| rac-4-chloro-1-phenylbutan-1-ol | HheC (from Agrobacterium tumefaciens AD1) | 59 | 67 (for (S)-2-phenyltetrahydrofuran) | 97 (for (R)-4-chloro-1-phenylbutan-1-ol) | Not specified |

| rac-δ-haloalcohol | E. coli (HheC-QM1) cells | Not specified | up to >99 | up to >99 | up to 50 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of (2R)-Tetrahydrofuran-2-carbaldehyde via Oxidation of (2R)-Tetrahydrofuran-2-methanol

This protocol describes a common and effective method for the oxidation of a primary alcohol to an aldehyde, a crucial step in obtaining the target molecule from its corresponding alcohol precursor.

4.1.1. Using Dess-Martin Periodinane (DMP)

-

Reagents and Materials:

-

(2R)-Tetrahydrofuran-2-methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve (2R)-Tetrahydrofuran-2-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (2R)-Tetrahydrofuran-2-carbaldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

-

4.1.2. Using Pyridinium Chlorochromate (PCC)

-

Reagents and Materials:

-

(2R)-Tetrahydrofuran-2-methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask.

-

Add a solution of (2R)-Tetrahydrofuran-2-methanol (1.0 eq) in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude (2R)-Tetrahydrofuran-2-carbaldehyde.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Biocatalytic Kinetic Resolution of a Racemic Precursor

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic δ-haloalcohol, which can be adapted to produce enantiomerically enriched tetrahydrofuran derivatives.[1]

-

Reagents and Materials:

-

Racemic δ-haloalcohol substrate

-

Whole-cell biocatalyst (e.g., E. coli expressing a halohydrin dehalogenase)

-

Phosphate buffer (e.g., 200 mM, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Centrifuge

-

-

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer in a round-bottom flask.

-

Add the racemic δ-haloalcohol substrate to the cell suspension.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by analyzing the conversion and enantiomeric excess of the substrate and product using chiral HPLC or GC.

-

Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction.

-

Extract the reaction mixture with ethyl acetate.

-

Separate the organic phase by centrifugation.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Separate the enantioenriched unreacted starting material and the chiral tetrahydrofuran product by column chromatography.

-

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Oxidation of (2R)-Tetrahydrofuran-2-methanol.

Caption: Biocatalytic Kinetic Resolution Workflow.

Conclusion

The enantioselective synthesis of this compound is a critical process for the development of many important chiral molecules. This guide has provided an in-depth overview of the primary synthetic strategies, complete with detailed experimental protocols and comparative data. The choice of method, whether through the oxidation of an enantiomerically pure precursor or via kinetic resolution, will depend on the specific requirements of the research or development program, including scalability, cost, and desired enantiomeric purity. The information presented herein is intended to serve as a valuable resource for scientists and professionals working in the field of asymmetric synthesis and drug development.

References

From Renewables to Key Synthons: An In-depth Technical Guide to the Synthesis of Tetrahydrofuran-2-carbaldehyde from Carbohydrate Precursors

For Researchers, Scientists, and Drug Development Professionals

The transition towards a bio-based economy necessitates the development of efficient and sustainable methods for converting renewable resources into valuable chemical intermediates. Tetrahydrofuran-2-carbaldehyde, a versatile building block in organic synthesis and drug development, can be effectively synthesized from abundant carbohydrate precursors. This technical guide provides a comprehensive overview of the core synthetic pathways, detailing experimental protocols, quantitative data, and logical workflows to aid researchers in this critical area of green chemistry.

Synthetic Strategy: A Three-Step Conversion Pathway

The most established and logical route for the synthesis of this compound from carbohydrates involves a three-step process. This pathway begins with the acid-catalyzed dehydration of C5 sugars (pentoses), primarily D-xylose, to produce furfural. Subsequently, furfural undergoes hydrogenation to yield tetrahydrofurfuryl alcohol (THFA). The final step involves the selective oxidation of THFA to the target aldehyde, this compound.

Caption: Overall synthetic pathway from carbohydrate precursors to this compound.

Step 1: Dehydration of Pentoses to Furfural

The initial step involves the acid-catalyzed dehydration of pentose sugars, which are abundant in lignocellulosic biomass in the form of hemicellulose.[1] D-xylose is the most common pentose used for this transformation. The reaction proceeds through the removal of three water molecules to form the aromatic furan ring of furfural.[2]

Quantitative Data for Furfural Synthesis

The efficiency of furfural production is highly dependent on the catalyst, solvent system, and reaction conditions. A summary of various reported methods is presented in Table 1.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Furfural Yield (%) | Reference(s) |

| D-Xylose | H₂SO₄ (dilute) | Water | >150 | - | ~50 | [1] |

| D-Xylose | p-Toluenesulfonic acid (pTSA) / CrCl₃·6H₂O | DMSO | 120 | - | ~85 | [3] |

| D-Xylose | AlCl₃·6H₂O / NaCl | Water-THF (biphasic) | 140 (Microwave) | 45 min | 75 | [4] |

| Xylan | AlCl₃·6H₂O / NaCl | Water-THF (biphasic) | 160 | - | 64 | [4] |

| Corn Stover | AlCl₃·6H₂O / NaCl | Water-THF (biphasic) | 160 | - | 55 | [4] |

| D-Xylose | Sulfonated Carbon Catalyst | Water | 170 | 60 min | 74.61 | [5] |

Table 1: Summary of quantitative data for the dehydration of pentoses to furfural.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylose

This protocol is a representative example of the acid-catalyzed dehydration of D-xylose to furfural in a biphasic system, which often leads to higher yields by continuously extracting the product and minimizing side reactions.[4]

Materials:

-

D-Xylose

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Sodium chloride (NaCl)

-

Deionized water

-

Tetrahydrofuran (THF)

-

Microwave reactor

Procedure:

-

Prepare an aqueous solution of AlCl₃·6H₂O and NaCl.

-

Dissolve D-xylose in the prepared aqueous solution in a microwave reactor vessel.

-

Add an equal volume of THF to create a biphasic system.

-

Seal the reactor vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 140 °C with stirring and hold for 45 minutes.

-

After cooling, separate the organic and aqueous layers.

-

The furfural product is primarily in the THF layer and can be isolated by distillation after drying the organic phase.

Caption: Experimental workflow for the dehydration of D-xylose to furfural.

Step 2: Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol (THFA)

The second step involves the reduction of both the aldehyde group and the furan ring of furfural to produce tetrahydrofurfuryl alcohol (THFA). This is typically achieved through catalytic hydrogenation using various metal catalysts.

Quantitative Data for THFA Synthesis

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of THFA. Table 2 summarizes key data from the literature.

| Starting Material | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | THFA Yield (%) | Reference(s) |

| Furfural | Rh/C | Water | 30 | - | 12 | 92 | [6] |

| Furfural | PtNi/C | - | 35 | 2 | 12 | 93 | [7] |

| Furfural | Ni-based | Water | 80-180 | 0.5-10 | 0.5-6 | up to 94 | [8] |

| Furfural | Pd/UiO-66 | Water | 60 | 1.0 | - | 100 (conversion) | [9] |

| Furfuryl Alcohol | 15 wt% Ni/γ-Al₂O₃ | - | 80 | 4.0 | 2 | 99.5 (selectivity) | [10] |

Table 2: Summary of quantitative data for the hydrogenation of furfural to THFA.

Experimental Protocol: Catalytic Hydrogenation of Furfural

The following is a general procedure for the hydrogenation of furfural to THFA using a supported metal catalyst in a batch reactor.

Materials:

-

Furfural

-

Supported metal catalyst (e.g., Rh/C, PtNi/C, or Ni/γ-Al₂O₃)

-

Solvent (e.g., water or an alcohol)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

Hydrogen gas source

Procedure:

-

Charge the autoclave reactor with furfural, the solvent, and the catalyst.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa).

-

Heat the reactor to the target temperature (e.g., 30-80 °C) with vigorous stirring.

-

Maintain the reaction conditions for the specified time (e.g., 2-12 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The THFA product can be purified from the filtrate by distillation.

Step 3: Selective Oxidation of Tetrahydrofurfuryl Alcohol (THFA) to this compound

The final step is the selective oxidation of the primary alcohol group of THFA to an aldehyde without over-oxidation to a carboxylic acid or cleavage of the tetrahydrofuran ring. Several mild oxidation methods are suitable for this transformation.

Common Oxidation Methods and Reagents

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.[11][12][13][14][15]

-

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, which is a mild and selective oxidant for primary and secondary alcohols.[2][6][8][16][17][18]

-

Pyridinium Chlorochromate (PCC) Oxidation: A chromium(VI)-based reagent that is a milder alternative to other chromium oxidants and is effective for the conversion of primary alcohols to aldehydes.[19][20][21][22][23]

-

Catalytic Aerobic Oxidation: Greener alternatives using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite or simply air/oxygen are also effective.[24][25]

Experimental Protocol: Swern Oxidation of THFA

This protocol provides a detailed procedure for the Swern oxidation, a widely used and reliable method for this type of transformation.

Materials:

-

Tetrahydrofurfuryl alcohol (THFA)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

To one addition funnel, add a solution of oxalyl chloride in anhydrous DCM. To the other, add a solution of THFA in anhydrous DCM.

-

Slowly add the oxalyl chloride solution to a solution of DMSO in DCM at -78 °C. Stir the mixture for 15 minutes.

-

Slowly add the THFA solution dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to stir for another 30 minutes at -78 °C, then slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation.

Caption: Experimental workflow for the Swern oxidation of THFA.

Conclusion

The synthesis of this compound from carbohydrate precursors represents a significant advancement in the field of biorefineries and sustainable chemistry. The well-defined three-step pathway, involving dehydration, hydrogenation, and selective oxidation, offers a robust and adaptable route to this valuable chemical intermediate. By leveraging the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can effectively implement and optimize these transformations, contributing to the development of a more sustainable chemical industry. Further research into greener catalytic systems, particularly for the oxidation step, will continue to enhance the environmental and economic viability of this important bio-based synthetic route.

References

- 1. Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. WO2014118806A1 - Single step process for conversion of furfural to tetrahydrofuran - Google Patents [patents.google.com]

- 4. Synthesis of furfural from xylose, xylan, and biomass using AlCl3·6H2O in biphasic media via xylose isomerization to xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. (2R)-tetrahydrofuran-2-carbaldehyde | 22170-11-2 | Benchchem [benchchem.com]

- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 17. ekwan.github.io [ekwan.github.io]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. studylib.net [studylib.net]

- 20. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 25. Highly efficient and practical aerobic oxidation of alcohols by inorganic-ligand supported copper catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascent of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Tetrahydrofurans

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety, a ubiquitous five-membered cyclic ether, is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its stereochemistry often plays a pivotal role in dictating biological activity, making the asymmetric synthesis of chiral THFs a critical endeavor in modern organic chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of chiral tetrahydrofurans, from early seminal work to the sophisticated catalytic methods of the 2ťaž-century.

Early Encounters and the Dawn of Stereoselectivity

The history of chiral tetrahydrofurans is intrinsically linked to the study of natural products. One of the earliest and most significant encounters was with muscarine , a toxic alkaloid isolated from the Amanita muscaria mushroom.

The Muscarine Story: A Historical Milestone

First isolated in 1869 by Oswald Schmiedeberg and Richard Koppe, muscarine's structure, with its chiral trisubstituted tetrahydrofuran ring, remained a puzzle for nearly a century.[1][2] The correct stereostructure of L-(+)-muscarine was finally elucidated in 1957 by Jellinek through X-ray crystallography.[1] This discovery not only unveiled a key natural chiral THF but also spurred significant interest in the synthesis of this and related structures to understand its potent parasympathomimetic activity.[3] Early synthetic efforts laid the groundwork for the development of stereocontrolled methodologies for constructing the THF ring.

The Chiral Pool Approach: Nature's Starting Blocks

In the mid to late 20th century, a predominant strategy for accessing chiral tetrahydrofurans involved the use of the "chiral pool"—readily available, enantiopure natural products, primarily carbohydrates. This approach leverages the inherent stereochemistry of these starting materials to construct the chiral THF core.

Synthesis from Carbohydrates